molecular formula C17H20N4O2 B11194310 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzamide

4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B11194310
M. Wt: 312.37 g/mol
InChI Key: IGWCOCCTAPNKAL-UHFFFAOYSA-N
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Description

4-ETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyrimidine moiety, which is further connected to a benzamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with morpholine in the presence of a base.

    Attachment of the Benzamide Group: The final step involves the coupling of the morpholine-substituted pyrimidine with an ethyl-substituted benzoyl chloride in the presence of a suitable catalyst, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of 4-ETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Morpholine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-ETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-ETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

  • The unique combination of the morpholine ring, pyrimidine core, and benzamide structure in 4-ETHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

4-ethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H20N4O2/c1-2-13-3-5-14(6-4-13)16(22)20-15-11-18-17(19-12-15)21-7-9-23-10-8-21/h3-6,11-12H,2,7-10H2,1H3,(H,20,22)

InChI Key

IGWCOCCTAPNKAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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